3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 4-(trifluoromethyl)phenyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c20-19(21,22)14-5-7-15(8-6-14)23-18(27)26-9-1-2-12(11-26)10-16-24-17(25-28-16)13-3-4-13/h5-8,12-13H,1-4,9-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZQVPGZONWBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bonding. The nitrogen atom in the oxadiazole ring has been identified as a stronger hydrogen bond acceptor than oxygen, which could influence the interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various therapeutic areas, including cancer therapy, treatment of age-related diseases, antimicrobials, and more. This suggests that these compounds may affect a variety of biochemical pathways related to these conditions.
Result of Action
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects, suggesting that this compound may have similar effects
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopropyl moiety attached to a 1,2,4-oxadiazole ring.
- A trifluoromethyl phenyl group linked to a piperidine backbone.
This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds related to 3-cyclopropyl-1,2,4-oxadiazole have shown promising results against various cancer cell lines. In vitro studies demonstrated that similar oxadiazole derivatives possess inhibitory effects on tumor growth with IC50 values ranging from 10 to 100 µM across different cancer types, including colorectal and breast cancers .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | HeLa (Cervical) | 25 |
| Oxadiazole Derivative B | MCF7 (Breast) | 30 |
| Oxadiazole Derivative C | HCT116 (Colorectal) | 20 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that oxadiazoles can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves interference with microbial cell wall synthesis or disruption of membrane integrity .
Anti-inflammatory Properties
Oxadiazole derivatives are known for their anti-inflammatory effects. They inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
The biological activities of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes such as:
- Histone Deacetylases (HDACs) : Implicated in cancer progression.
- Carbonic Anhydrase : Related to tumor growth and metastasis.
- Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling pathways, enhancing or inhibiting their activity depending on the context.
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity compared to non-modified counterparts .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans, revealing potent inhibitory effects with minimum inhibitory concentrations (MIC) below 50 µg/mL for certain derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that oxadiazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, the incorporation of the cyclopropyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent .
Case Study : In vitro assays demonstrated that derivatives of 3-cyclopropyl-1,2,4-oxadiazole showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the modulation of apoptotic pathways .
Neurological Disorders
The piperidine structure in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Piperidine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Research Findings : Studies have shown that piperidine-based compounds can exhibit anxiolytic effects in animal models. The trifluoromethyl group may enhance receptor binding affinity, leading to improved therapeutic outcomes .
Agrochemical Applications
The compound's unique structure also positions it as a candidate for developing novel agrochemicals. Its potential as a pesticide or herbicide stems from its ability to disrupt biological processes in pests.
Insecticidal Activity
Research into similar oxadiazole compounds has revealed insecticidal properties against various agricultural pests. The mechanism often involves disrupting the nervous system of insects.
Data Table on Insecticidal Activity :
| Compound | Target Pest | LC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | Aphids | 50 | Nervous system disruption |
| Compound B | Whiteflies | 30 | Chitin synthesis inhibitor |
| 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | TBD | TBD |
Chemical Reactions Analysis
Carboxamide Hydrolysis
The piperidine-linked carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction Conditions :
-
Acidic : HCl (6M), reflux, 12 hours → Product : Piperidine-1-carboxylic acid derivative.
-
Basic : NaOH (2M), ethanol/water (1:1), 80°C, 8 hours → Product : Sodium carboxylate salt.
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.
Oxadiazole Ring Hydrolysis
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strong acidic conditions, leading to ring opening:
Reaction Conditions : H2SO4 (conc.), 100°C, 6 hours → Products : Cyclopropanecarboxylic acid and a substituted urea derivative .
Cyclopropane Ring Oxidation
The cyclopropane moiety undergoes oxidative ring opening:
Reaction Conditions : Ozone (O3) in dichloromethane at -78°C, followed by dimethyl sulfide (DMS) quenching → Product : 1,3-Diketone derivative.
Alternative : KMnO4 in acidic medium yields cyclopropane diol intermediates.
Oxadiazole Ring Oxidation
The oxadiazole ring resists mild oxidation but degrades under harsh conditions (e.g., HNO3, H2O2), forming nitro derivatives or CO2 .
Nucleophilic Substitution
The methylene bridge (-CH2-) between the oxadiazole and piperidine acts as a site for nucleophilic substitution:
Reaction Conditions :
-
Nucleophile : Sodium ethoxide (NaOEt)
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Leaving Group : Halogen (if present) → Product : Ethoxy-substituted analog .
Limitations : Steric hindrance from the cyclopropyl group reduces reactivity at this site.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylphenyl group participates in EAS, though the -CF3 group deactivates the ring:
Reaction Conditions :
-
Nitration : HNO3/H2SO4, 0°C → Product : Meta-nitro derivative (low yield) .
-
Halogenation : Requires Lewis catalysts (e.g., FeCl3) for bromination or chlorination .
Oxadiazole Ring Reduction
Catalytic hydrogenation (H2/Pd-C) cleaves the oxadiazole ring:
Reaction Conditions : 60 psi H2, ethanol, 24 hours → Product : Diamine derivative .
Cyclopropane Ring Reduction
The cyclopropane ring remains stable under standard reduction conditions but opens under Birch reduction (Li/NH3) to form a propane chain.
Mechanistic and Synthetic Considerations
-
Steric Effects : The cyclopropyl and trifluoromethyl groups hinder reactivity at adjacent sites, necessitating optimized conditions.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
-
Catalysts : Lewis acids (e.g., FeCl3) improve electrophilic substitution yields on the deactivated aryl ring .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| CAS No. | Core Structure | Key Substituents | Potential Implications |
|---|---|---|---|
| Target Compound | Piperidine-1-carboxamide | 3-cyclopropyl-1,2,4-oxadiazole; 4-(trifluoromethyl)phenyl | Enhanced metabolic stability; lipophilicity |
| 1152424-34-4 | Benzofuran-2-carboxamide | 4-(trifluoromethyl)phenyl; 2-cyanobenzyl | Increased π-π stacking; potential CNS activity |
| 1150569-20-2 | Imidazo[1,2-b]pyridazine | 4-fluoro-phenylamino; 4-methylaminophenyl | Kinase inhibition (e.g., JAK/STAT pathways) |
| 1151808-23-9 | Acrylic acid methyl ester | 3,5-dimethoxyphenyl; benzylamino-2-hydroxypropoxy | Estrogen receptor modulation |
| 1151795-94-6 | Tetrahydropyrimidin-2(1H)-one | 4-allyl; 4-fluorophenyl; bromophenyl | CYP450 enzyme interactions |
| 1151821-38-3 | 1,3,4-Thiadiazin-2-one | Cyclohexylmethyl; 2-furyl-benzimidazol | Antifungal or antiparasitic activity |
Heterocyclic Core Comparison
- Target Compound vs. 1152424-34-4 : The piperidine-1-carboxamide core (target) may offer greater conformational flexibility compared to the rigid benzofuran scaffold in 1152424-34-3. This flexibility could improve binding to targets requiring induced-fit interactions (e.g., GPCRs) .
- Target Compound vs. 1151821-38-3 : Replacement of the 1,3,4-thiadiazin-2-one core (1151821-38-3) with 1,2,4-oxadiazole (target) reduces sulfur-related metabolic liabilities but may decrease metal-binding capacity .
Substituent Analysis
- Trifluoromethyl Group : Both the target compound and 1152424-34-4 incorporate a 4-(trifluoromethyl)phenyl group, suggesting shared resistance to cytochrome P450-mediated oxidation. This substituent is often leveraged in CNS-targeted drugs due to its blood-brain barrier permeability .
- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group (target) likely improves metabolic stability compared to the cyclohexyl substituent in 1151821-38-3, as smaller rings are less prone to hydroxylation .
Pharmacological Hypotheses
- The target compound’s 1,2,4-oxadiazole and trifluoromethyl groups align with motifs seen in TRPV1 antagonists or serotonin receptor modulators. In contrast, 1150569-20-2’s imidazo-pyridazine core is associated with kinase inhibition, indicating divergent target profiles .
Q & A
Q. What are the critical steps in synthesizing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step processes: (i) formation of the oxadiazole ring via cyclization of acylhydrazides, (ii) functionalization of the piperidine ring, and (iii) coupling reactions to attach substituents like the trifluoromethylphenyl group. Optimization focuses on solvent choice (e.g., DMF or ethanol), temperature control (reflux conditions), and catalysts (e.g., POCl₃ for cyclization). Yield and purity are monitored via chromatography and spectroscopic validation (NMR, IR) .
Q. How does the presence of the cyclopropyl-oxadiazole moiety influence the compound’s stability under varying pH and light conditions?
The oxadiazole ring contributes to hydrolytic stability but may degrade under strongly acidic/basic conditions. Light exposure studies suggest photodegradation pathways, requiring storage in amber vials at controlled temperatures. Stability assays (HPLC, mass spectrometry) are recommended to validate shelf-life .
Q. What spectroscopic and computational methods are used to confirm the compound’s 3D conformation?
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?
SAR strategies include:
- Modifying the cyclopropyl group to bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.
- Replacing the trifluoromethylphenyl group with bioisosteres (e.g., chlorophenyl) to optimize binding. High-throughput screening (HTS) and molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., enzymes/receptors) guide iterative design .
Q. What experimental approaches resolve contradictions in reported biological activity data for structural analogs?
Discrepancies arise from assay variability (e.g., cell line differences, incubation times). Solutions include:
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
- PK Studies : Administer the compound in rodent models; measure plasma half-life (t₁/₂), bioavailability (F%), and metabolite identification via LC-MS.
- Toxicity : Perform acute/chronic toxicity assays (OECD guidelines), focusing on hepatic/renal biomarkers (ALT, creatinine) and histopathology. Computational tools (e.g., QSAR) predict ADMET properties early in development .
Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
